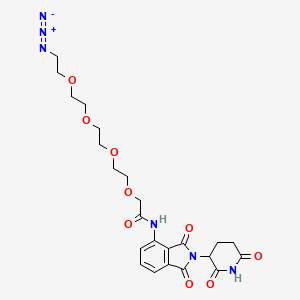
14-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-3,6,9,12-tetraoxatetradecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-3,6,9,12-tetraoxatetradecanamide is a complex organic compound that features multiple functional groups, including azido, piperidinyl, and isoindolinyl moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 14-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-3,6,9,12-tetraoxatetradecanamide typically involves multiple steps:
Formation of the Isoindolinone Core: This can be achieved through the reaction of phthalic anhydride with an amine, followed by cyclization.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Azido Group: The azido group is often introduced through the reaction of an amine with sodium azide.
Formation of the Polyether Chain: The polyether chain can be synthesized through the polymerization of ethylene oxide or related compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl or isoindolinyl moieties.
Reduction: Reduction reactions could target the azido group, converting it to an amine.
Substitution: The azido group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperidinyl or isoindolinyl groups.
Reduction: The major product of azido reduction would be the corresponding amine.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable tool for studying reaction mechanisms.
Biology
Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications.
Drug Development:
Medicine
Therapeutic Agents: Research into its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic tools due to its unique chemical properties.
Industry
Material Science: Applications in the development of new materials with specific properties.
Catalysis: Potential use as a catalyst or catalyst precursor in industrial processes.
作用机制
The mechanism of action of 14-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-3,6,9,12-tetraoxatetradecanamide would depend on its specific application. Generally, the azido group can participate in bioorthogonal reactions, while the piperidinyl and isoindolinyl moieties may interact with biological targets through various pathways.
相似化合物的比较
Similar Compounds
14-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-3,6,9,12-tetraoxatetradecanamide: Similar compounds may include other azido-containing polyethers or isoindolinone derivatives.
Uniqueness
Functional Groups: The combination of azido, piperidinyl, and isoindolinyl groups in a single molecule is unique.
属性
分子式 |
C23H28N6O9 |
|---|---|
分子量 |
532.5 g/mol |
IUPAC 名称 |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C23H28N6O9/c24-28-25-6-7-35-8-9-36-10-11-37-12-13-38-14-19(31)26-16-3-1-2-15-20(16)23(34)29(22(15)33)17-4-5-18(30)27-21(17)32/h1-3,17H,4-14H2,(H,26,31)(H,27,30,32) |
InChI 键 |
FGEDVKSXXCVRFL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















